1,2,5-Oxadiazole-3,4-dicarboxamide
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Overview
Description
1,2,5-Oxadiazole-3,4-dicarboxamide is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Oxadiazole-3,4-dicarboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazine-1,2-dicarboxamide substrates. This process typically requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1,2,5-Oxadiazole-3,4-dicarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a vasodilator and anticonvulsant.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and topoisomerase II, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . Additionally, it can interact with nucleic acids, affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar structural features but different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and as a high-energy material.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Uniqueness
1,2,5-Oxadiazole-3,4-dicarboxamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
1,2,5-oxadiazole-3,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)1-2(4(6)10)8-11-7-1/h(H2,5,9)(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTYWKOPRBDQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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